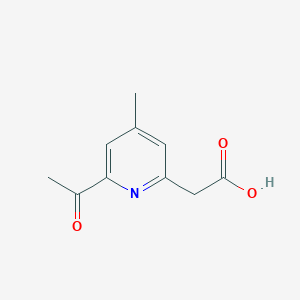
(6-Acetyl-4-methylpyridin-2-YL)acetic acid
Description
(6-Acetyl-4-methylpyridin-2-YL)acetic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group at the 6th position, a methyl group at the 4th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(6-acetyl-4-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-3-8(5-10(13)14)11-9(4-6)7(2)12/h3-4H,5H2,1-2H3,(H,13,14) |
InChI Key |
SMQCWKBBIYCKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Acetyl-4-methylpyridin-2-YL)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-acetyl-4-methylpyridine with sodium acetate in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out under reflux conditions for several hours to
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


